molecular formula C12H16BrN3O3 B2364510 Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate CAS No. 2408969-29-7

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate

Cat. No.: B2364510
CAS No.: 2408969-29-7
M. Wt: 330.182
InChI Key: IDVMIJOWOOTVSS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate is a chemical compound with diverse applications in scientific research. It is known for its unique properties, making it a valuable tool in various fields such as drug development and material science.

Scientific Research Applications

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into new drugs often involves this compound due to its potential therapeutic properties.

    Industry: In material science, the compound is used to develop new materials with unique properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound and its related compounds have potential for industrial production due to the chemoselectivity, high yield, and environmentally friendly conditions of their reactions . The Boc carrier used in these reactions is easily recyclable, further enhancing the application prospects .

Preparation Methods

The synthesis of tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 4-bromopyrimidine with tert-butyl 3-azetidinecarboxylate under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is stirred at an elevated temperature to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and dimethyl sulfoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrimidine ring.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound-target complex .

The pathways involved in its mechanism of action depend on the specific application. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar structure but with a pyrazole ring instead of a pyrimidine ring.

    Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: This compound features a piperazine ring and is used in various research applications.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile tool in scientific research.

Properties

IUPAC Name

tert-butyl 3-(4-bromopyrimidin-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-10-14-5-4-9(13)15-10/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVMIJOWOOTVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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